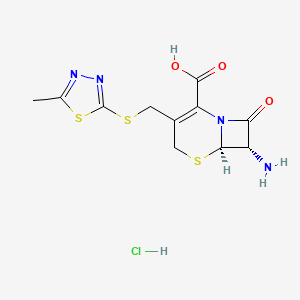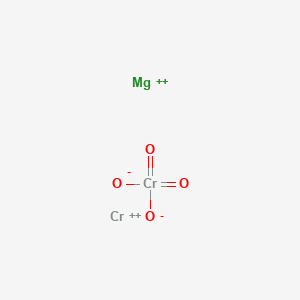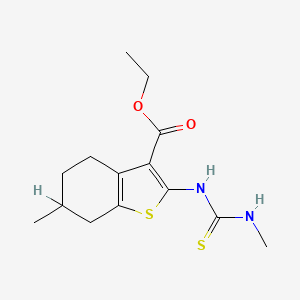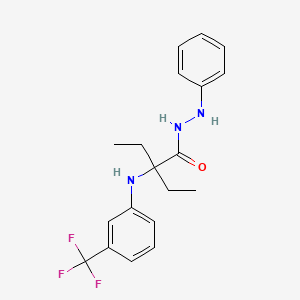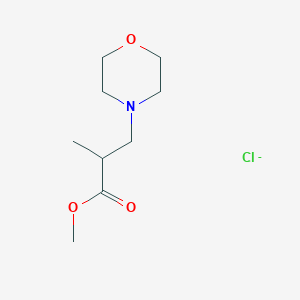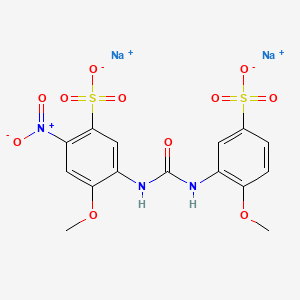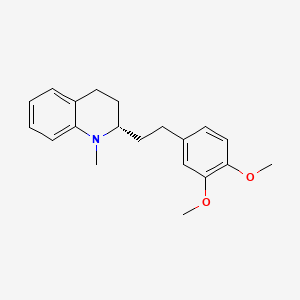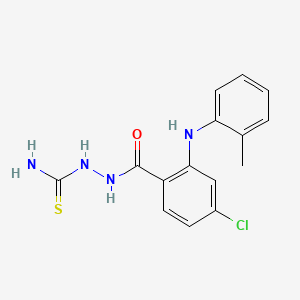
Benzoic acid, 4-chloro-2-((2-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-chloro-2-((2-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with chloro, methylphenyl, and aminothioxomethyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-chloro-2-((2-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide typically involves multi-step organic reactions. One common approach starts with the chlorination of benzoic acid to form 4-chlorobenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pressure, and the use of catalysts to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-chloro-2-((2-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-chloro-2-((2-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-chloro-2-((2-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-methylbenzoic acid: A simpler analog with similar structural features but lacking the aminothioxomethyl and hydrazide groups.
4-Chloro-2-methylbenzophenone: Contains a benzophenone core with similar substituents.
4-Chloro-2-methyl-3-nitrobenzoic acid: Another related compound with a nitro group instead of the aminothioxomethyl group.
Uniqueness
Benzoic acid, 4-chloro-2-((2-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
195370-33-3 |
|---|---|
Fórmula molecular |
C15H15ClN4OS |
Peso molecular |
334.8 g/mol |
Nombre IUPAC |
[[4-chloro-2-(2-methylanilino)benzoyl]amino]thiourea |
InChI |
InChI=1S/C15H15ClN4OS/c1-9-4-2-3-5-12(9)18-13-8-10(16)6-7-11(13)14(21)19-20-15(17)22/h2-8,18H,1H3,(H,19,21)(H3,17,20,22) |
Clave InChI |
LUNRAASFJXXVRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC2=C(C=CC(=C2)Cl)C(=O)NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



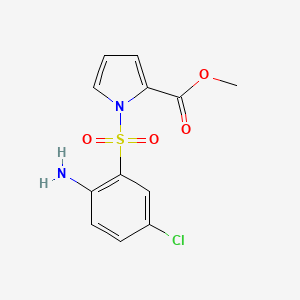
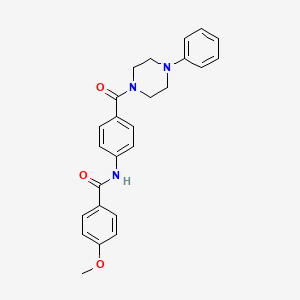
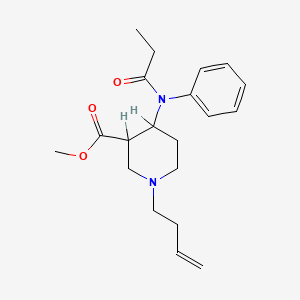
![2-[[3-(Acetoxy)-2-[(acetoxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetoxy)methyl]propane-1,3-diyl diacetate](/img/structure/B12725027.png)

